[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea
Description
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea is an organosulfur compound that features a thiourea moiety linked to a naphthalene derivative
Properties
IUPAC Name |
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-11(16)14-13-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,(H3,12,14,16)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTYEJNGXCDXCU-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea typically involves the reaction of 2-hydroxy-1-naphthaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea can be compared with other thiourea derivatives and naphthalene-based compounds:
Thiourea Derivatives: Similar compounds include thiourea itself and its various substituted derivatives, which also exhibit a range of biological activities.
Naphthalene-Based Compounds: Compounds such as 2-hydroxy-1-naphthaldehyde and its derivatives share structural similarities and may exhibit similar chemical reactivity and applications.
[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea stands out due to its unique combination of a naphthalene moiety and a thiourea group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
